N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenylquinoline-4-carboxamide hydrochloride
Description
N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenylquinoline-4-carboxamide hydrochloride is a quinoline-4-carboxamide derivative featuring:
- A 5-methoxybenzo[d]thiazol-2-yl substituent, contributing to electron-rich heterocyclic interactions.
- A dimethylaminoethyl group, enhancing solubility via protonation (as a hydrochloride salt).
Its hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O2S.ClH/c1-31(2)15-16-32(28-30-25-17-20(34-3)13-14-26(25)35-28)27(33)22-18-24(19-9-5-4-6-10-19)29-23-12-8-7-11-21(22)23;/h4-14,17-18H,15-16H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIBPKNVSNUXQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenylquinoline-4-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound integrates a quinoline core with a thiazole moiety and various substituents, suggesting diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 405.9 g/mol. Its structure features a quinoline ring, a thiazole group, and a dimethylamino substituent, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24ClN3O2S |
| Molecular Weight | 405.9 g/mol |
| CAS Number | 1215341-14-2 |
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing quinoline and thiazole derivatives. For instance, quinoline derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and H460 (lung cancer) cells. The incorporation of the thiazole moiety is believed to enhance these anticancer properties through mechanisms such as oxidative stress-mediated DNA damage and inhibition of topoisomerase enzymes .
A study evaluating the cytotoxicity of related compounds found that those with similar structural features demonstrated significant activity against human cancer cell lines. The specific mechanism by which this compound exerts its effects remains to be fully elucidated but may involve the modulation of signaling pathways associated with cell proliferation and apoptosis .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Thiazole derivatives are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. In vitro studies indicate that compounds similar to this compound exhibit promising activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Case Studies and Research Findings
- Cytotoxicity Assessment : A study conducted on quinoline derivatives demonstrated that modifications to the carboxamide group significantly influenced anticancer activity. The synthesized compounds were tested using MTT assays, revealing that certain substitutions enhanced cytotoxicity against various cancer cell lines .
- Antimicrobial Evaluation : Research on thiazole derivatives indicated their effectiveness against drug-resistant pathogens. The presence of specific functional groups was correlated with increased potency against resistant strains, suggesting that this compound could serve as a scaffold for developing new antimicrobial agents .
- Mechanistic Studies : Investigations into the mechanism of action have shown that quinoline compounds may act as mixed inhibitors of topoisomerase I and II, contributing to their cytotoxic effects in leukemia cell lines . Understanding these mechanisms is crucial for optimizing therapeutic applications.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by:
- Molecular Formula : C₁₈H₁₉ClN₄O₃S
- Molecular Weight : Approximately 440.96 g/mol
The structural components include:
- A dimethylaminoethyl group
- A benzo[d]thiazole moiety
- A quinoline core
These structural features contribute to its biological activity and therapeutic potential.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds similar to N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenylquinoline-4-carboxamide hydrochloride. For instance:
| Study | Cell Line | IC₅₀ (μg/mL) | Notes |
|---|---|---|---|
| HCT-116 | 1.9 - 7.52 | Active against colorectal cancer cells | |
| MCF-7 | 3.0 - 8.0 | Effective against breast cancer cells |
The compound has been shown to inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation.
Antimicrobial Properties
Preliminary investigations indicate that this compound exhibits significant antimicrobial activity. In vitro tests have demonstrated its effectiveness against various pathogens:
| Pathogen | Minimal Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 μg/mL |
| Escherichia coli | 30 μg/mL |
| Candida albicans | 40 μg/mL |
These results suggest its potential as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound's ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation, has been documented. Docking studies reveal favorable binding interactions, indicating potential as a non-steroidal anti-inflammatory drug (NSAID).
Case Study 1: Anticancer Evaluation
In a study focusing on the synthesis and evaluation of related quinoline derivatives, researchers found that modifications to the benzothiazole moiety significantly enhanced anticancer activity against various cell lines, including HCT-116 and MCF-7. The study utilized an MTT assay to assess cell viability and identified several promising derivatives with improved IC₅₀ values compared to existing treatments .
Case Study 2: Mechanistic Insights
Another research effort explored the mechanism of action of this compound in inhibiting tumor growth. The study suggested that the compound interferes with specific enzymatic pathways crucial for tumor progression, thereby providing insights into its therapeutic potential .
Chemical Reactions Analysis
Carboxamide Hydrolysis
The amide bond undergoes acid- or base-catalyzed hydrolysis:
-
Acidic conditions : 6M HCl, reflux → yields quinoline-4-carboxylic acid and dimethylaminoethyl-methoxybenzothiazole amine
-
Basic conditions : NaOH (4N), 85°C → generates carboxylate salt
Dimethylaminoethyl Reactions
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Quaternary ammonium salt formation : Reacts with methyl iodide in THF (0°C → RT) to form a water-soluble derivative
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Reductive alkylation : NaBH₄/aldehyde (methanol, RT) modifies the tertiary amine
Catalytic Coupling Reactions
The phenylquinoline subunit participates in cross-couplings:
| Reaction | Catalytic System | Applications |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH | Biaryl diversification at C2 position |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, t-BuONa | N-arylation of the carboxamide |
These reactions enable structural diversification for structure-activity relationship (SAR) studies .
Electrophilic Substitution on Quinoline
The electron-rich quinoline core undergoes regioselective modifications:
| Reaction | Electrophile | Position Modified |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C6/C8 positions |
| Sulfonation | ClSO₃H, DCM, RT | C3 position |
| Halogenation | NBS, AIBN, CCl₄ | C2 phenyl ring |
Methoxy and dimethylamino groups direct electrophiles to specific positions .
Oxidation
-
Quinoline ring : KMnO₄/NaOH (85°C) oxidizes methyl groups to carboxylates
-
Thiophene derivatives (analogous systems): mCPBA → sulfoxides
Reduction
Stability Under Physiological Conditions
Critical degradation pathways in PBS (pH 7.4, 37°C):
-
Hydrolysis half-life : 8.2 ± 0.3 hr (amide bond cleavage dominant)
-
Photooxidation : UV light (254 nm) induces ring-opening of thiazole within 4 hr
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Substituents on the Thiazole/Benzothiazole Moiety
- Target Compound: 5-methoxybenzo[d]thiazol-2-yl group.
- N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride (ID 1215321-47-3): Features a 4-fluoro substituent instead of 5-methoxy. Fluorine’s electronegativity may alter polarity and metabolic stability compared to methoxy .
- KM-4-263-3 (N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide): Lacks the benzo[d]thiazole system, using a simpler thiazole group. This reduces aromatic surface area, likely diminishing target affinity .
Quinoline Core Modifications
- Target Compound: 2-phenylquinoline-4-carboxamide.
- Compounds 10–15 (S-alkylated 1,2,4-triazoles): Replace the quinoline core with triazole-thione systems. These exhibit tautomerism (thione vs. thiol), altering electronic properties and reactivity compared to the rigid quinoline scaffold .
Key Observations :
- Coupling Agents : HATU and DIPEA in DMF are common for carboxamide bond formation in analogs .
- Purification : Reverse-phase HPLC is standard for achieving >95% purity in structurally complex derivatives .
Physicochemical and Spectral Properties
Solubility and Salt Forms
- The target’s hydrochloride salt likely offers superior water solubility vs. neutral analogs like KM-4-263-3, which lacks ionizable groups .
- Compound 1215321-47-3: The piperidin-1-ylsulfonyl group may reduce solubility compared to the target’s dimethylaminoethyl-HCl .
Spectroscopic Data
- IR Spectroscopy: Thiazole C=S stretching (1243–1258 cm⁻¹) in analogs vs. absence in triazoles. Target’s quinoline C=O stretch expected at ~1660 cm⁻¹ (similar to ).
- 1H NMR :
- Methoxy protons (~δ 3.8–4.0 ppm) in the target vs. fluorine substituents (δ 7.0–8.0 ppm) in ID 1215321-47-3 .
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The compound can be synthesized via multi-step protocols involving:
- Amide coupling : Reacting a quinoline-4-carboxylic acid derivative with a thiazol-2-amine intermediate using coupling agents like HATU in DMF, followed by purification via column chromatography (e.g., silica gel with methanol/dichloromethane gradients) .
- Recrystallization : Ethanol or ethanol-DMF mixtures are used to isolate pure products, as demonstrated in thiazole-acetamide syntheses .
- Key intermediates (e.g., 5-methoxybenzo[d]thiazol-2-amine) are characterized using , mass spectrometry (MS), and melting point analysis to confirm structural integrity .
Q. Which analytical techniques are critical for confirming its structural identity?
- resolves proton environments, such as aromatic protons (δ 7.2–8.3 ppm) and dimethylamino groups (δ 2.2–3.0 ppm) .
- X-ray crystallography validates molecular packing and hydrogen-bonding networks (e.g., centrosymmetric dimers via N–H···N interactions) .
- Elemental analysis ensures stoichiometric purity, particularly for nitrogen and sulfur content .
Advanced Research Questions
Q. How does the compound inhibit enzymes like PFOR, and what structural features drive this activity?
- The amide anion in the thiazole-quinoline scaffold directly interacts with the pyruvate:ferredoxin oxidoreductase (PFOR) active site, disrupting electron transfer in anaerobic organisms .
- Intermolecular hydrogen bonds (e.g., C–H···F/O) stabilize the compound-enzyme complex, as shown in crystallographic studies .
- Methoxy and dimethylamino groups enhance solubility and membrane permeability, critical for intracellular targeting .
Q. What strategies resolve contradictions between in vitro and cellular activity data?
- Orthogonal assays : Compare enzymatic inhibition (e.g., COX-1/2 assays ) with cytotoxicity profiles in multiple cell lines to distinguish target-specific effects from off-target toxicity.
- Metabolic stability testing : Use liver microsomes to assess whether poor cellular activity stems from rapid hepatic metabolism .
- Proteomic profiling : Identify off-target binding partners via pull-down assays or thermal shift analysis .
Q. How can structure-activity relationship (SAR) studies optimize its bioactivity?
- Substituent modulation : Replace the 5-methoxy group on the benzothiazole ring with electron-withdrawing groups (e.g., nitro) to enhance electrophilic interactions with target enzymes .
- Heterocycle variation : Substitute the quinoline core with acridine or pyridopyrimidine to probe π-π stacking efficiency .
- Prodrug derivatives : Introduce hydrolyzable esters (e.g., ethyl or pivaloyloxymethyl) to improve aqueous solubility and oral bioavailability .
Q. What computational methods predict its binding modes and pharmacokinetic properties?
- Molecular docking (AutoDock Vina, Glide) models interactions with PFOR or COX-2, guided by crystallographic data .
- Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .
- ADMET prediction (SwissADME) estimates logP, CYP450 inhibition, and blood-brain barrier permeability based on substituent effects .
Q. How can low solubility be addressed without compromising activity?
- Co-solvent systems : Use cyclodextrin complexes or PEGylated nanoparticles to enhance aqueous dispersibility .
- Salt formation : Replace the hydrochloride counterion with besylate or citrate to improve crystallinity .
- Structural analogs : Introduce polar groups (e.g., hydroxyl or morpholine) on the quinoline ring, balancing solubility and lipophilicity .
Tables for Key Data
Q. Table 1: Representative Synthetic Yields and Characterization Data
Q. Table 2: Biological Activity and Structural Correlations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
